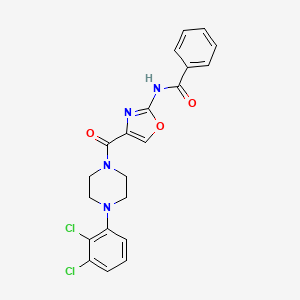
tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate: is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, an appropriate aniline derivative, undergoes a cyclization reaction with a suitable aldehyde or ketone to form the quinoline core.
Hydrogenation: The quinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the formation of the octahydroquinoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the tert-butyl ester group.
Octahydroquinoline: A fully hydrogenated derivative of quinoline.
Tert-butyl 3-oxoquinoline-1(2H)-carboxylate: A similar compound without the octahydro structure.
Uniqueness
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and hydrogenated structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSSVLQZVXCZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)



![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)
![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)




![(2E)-3-(3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B2489917.png)
